molecular formula C19H14N4O2S B2530499 N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide CAS No. 1705523-53-0

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide

Cat. No.: B2530499
CAS No.: 1705523-53-0
M. Wt: 362.41
InChI Key: XJAJTFBUMFCIIL-UHFFFAOYSA-N
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Description

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a picolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide typically involves multiple steps, starting with the formation of the thiophene and oxadiazole rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxadiazole ring can be formed through a cyclization reaction involving hydrazides and carboxylic acids .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce corresponding amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. Its multifunctional nature allows for diverse applications across different fields of research.

Biological Activity

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a picolinamide moiety linked to a thiophen-2-yl substituted 1,2,4-oxadiazole. The structural formula can be represented as follows:

C17H16N4O2S\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

Key Features:

  • Molecular Weight: 336.40 g/mol
  • CAS Number: 218144-79-7
  • Solubility: Soluble in organic solvents; limited solubility in water.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the thiophen group via condensation reactions.
  • Final coupling with picolinamide , which can be achieved through various coupling techniques.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing the 1,2,4-oxadiazole core. For instance, derivatives with similar structures have shown activity against dengue virus polymerase with IC50 values in the submicromolar range .

Table 1: Antiviral Activity of Related Compounds

Compound NameTarget VirusIC50 (µM)
Compound ADengue0.5
Compound BDengue0.8
This compoundDengueTBD

Antioxidant Activity

Compounds with oxadiazole structures have also been evaluated for their antioxidant properties. In vitro assays demonstrated significant radical scavenging activity, suggesting potential use in oxidative stress-related conditions.

Table 2: Antioxidant Activity Assay Results

Compound NameDPPH Scavenging (%)IC50 (µg/mL)
Compound C8525
This compoundTBDTBD

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiophen and picolinamide rings significantly influence potency and selectivity against biological targets.

Key Findings:

  • Substituent Effects: Electron-withdrawing groups on the thiophen ring enhance activity against specific targets.
  • Linker Length: The length and flexibility of the linker between the oxadiazole and picolinamide can affect binding affinity.

Case Study 1: Antiviral Efficacy

In a study evaluating a series of oxadiazole derivatives for antiviral activity against dengue virus, this compound was tested alongside other derivatives. Preliminary results indicated promising activity that warranted further investigation into its mechanism of action .

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted on several derivatives including this compound. Results indicated low cytotoxicity in human cell lines at therapeutic concentrations, supporting its potential as a safe therapeutic candidate .

Properties

IUPAC Name

N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c24-19(15-8-3-4-10-20-15)21-14-7-2-1-6-13(14)12-17-22-18(23-25-17)16-9-5-11-26-16/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAJTFBUMFCIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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